molecular formula C8H6BrClN2 B13887646 4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13887646
M. Wt: 245.50 g/mol
InChI Key: YPNFOGCPRNBAFR-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the pyrrolo[2,3-c]pyridine scaffold imparts unique chemical properties that make it a valuable target for synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step processesFor instance, the reaction of 2-amino-5-bromopyridine with appropriate reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to achieving scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The choice of solvent and temperature also plays a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, migration, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science research.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-4-2-11-7-6(4)5(9)3-12-8(7)10/h2-3,11H,1H3

InChI Key

YPNFOGCPRNBAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CN=C2Cl)Br

Origin of Product

United States

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